![molecular formula C21H19NO2 B12628665 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-86-1](/img/structure/B12628665.png)
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-phenylpropyl group attached to a dihydroisoindolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the hydroxy-phenylpropyl group . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the isoindolone core can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindolones and their derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindolone core but lacks the hydroxy-phenylpropyl group.
Phthalimide: Contains a similar isoindolone structure but with different substituents.
1,2,3,9b-tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: Another isoindolone derivative with distinct structural features.
Uniqueness
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
920299-86-1 |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-(2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C21H19NO2/c1-21(24,15-8-3-2-4-9-15)13-18-17-12-11-14-7-5-6-10-16(14)19(17)20(23)22-18/h2-12,18,24H,13H2,1H3,(H,22,23) |
InChI-Schlüssel |
DKEJACBLALBUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


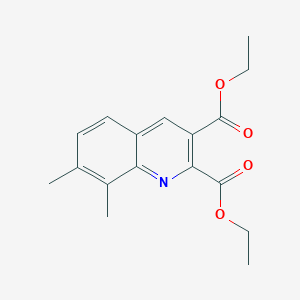
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
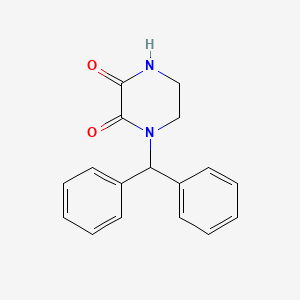
![4-(2-Morpholin-4-yl-7-pyridin-3-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B12628604.png)
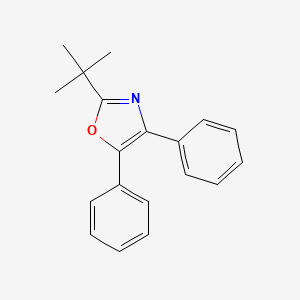
![1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12628608.png)
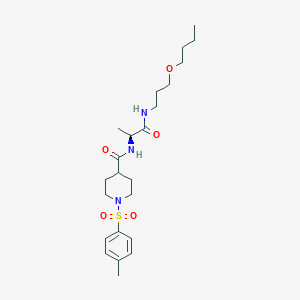
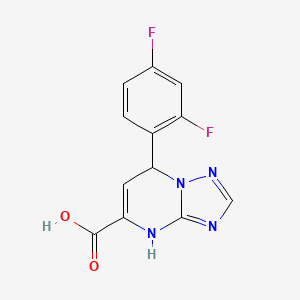
![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)

![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)

